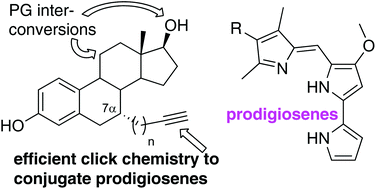Prodigiosenes conjugated to tamoxifen and estradiol†
Organic & Biomolecular Chemistry Pub Date: 2017-06-19 DOI: 10.1039/C7OB00943G
Abstract
We report the synthesis of the first click-appended prodigiosene conjugates. Four prodigiosene conjugates of estradiol functionalised at the 7α-position were prepared, as were three prodigiosene conjugates of tamoxifen. The coupling between a prodigiosene and an 11-hydroxy estradiol derivative via an ether linkage was investigated, as was the 11- and 7-functionalisation of the estradiol core. The robustness of estradiol protecting groups was severely challenged by reactions typically used to equip such frameworks for 11- and 7-functionalisation. Specifically, and important to synthesis involving estradiol, TBS, TMS and THP are not useful protecting groups for the functionalisation of this core. When the chemical features of the therapeutic agent limit the choice of protecting group (in this case, prodigiosenes bearing aryl, NH, alkenyl and ester groups), click chemistry becomes an attractive synthetic strategy. The anti-cancer activity of the seven click prodigiosene conjugates was evaluated.

Recommended Literature
- [1] Building an artificial solid electrolyte interphase with high-uniformity and fast ion diffusion for ultralong-life sodium metal anodes†
- [2] Book reviews
- [3] Band structures of graphene nanoscrolls and their dispersion relation near the Fermi point
- [4] Calluna vulgaris (L.) Hull: chemical characterization, evaluation of its bioactive properties and effect on the vaginal microbiota
- [5] Characterisation of the solid electrolyte interface during lithiation/delithiation of germanium in an ionic liquid
- [6] Brønsted acid-promoted C–F bond activation in [P,S]-ligated neutral and anionic perfluoronickelacyclopentanes†
- [7] Atomistic insights into the nanohelix of hydrogenated graphene: formation, characterization and application
- [8] Bi2Se3-Based Memristive Devices for Neuromorphic Processing of Analogue Video Signals
- [9] Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†
- [10] Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†










